

# An In-depth Technical Guide to the Physicochemical Properties of 2-Quinoxalinethiol

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## Compound of Interest

Compound Name: 2-Quinoxalinethiol

Cat. No.: B1303119

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## Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Quinoxalinethiol** (also known as quinoxaline-2(1H)-thione), a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates key data on its structural, physical, and spectral characteristics. Detailed experimental protocols for its synthesis, purification, and analysis are outlined to support further research and development. The guide also touches upon the biological activities of quinoxaline derivatives, providing context for the potential applications of **2-Quinoxalinethiol** in drug discovery.

## Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural basis for a wide array of biologically active molecules. Their diverse pharmacological applications, including but not limited to anticancer, antimicrobial, and anti-inflammatory activities, have established them as privileged scaffolds in medicinal chemistry. **2-Quinoxalinethiol**, as a key intermediate and a bioactive molecule in its own right, warrants a detailed investigation of its physicochemical properties to facilitate its application in the design and synthesis of novel therapeutic agents. This guide aims to be a central resource for

researchers by presenting a curated compilation of its properties, analytical methodologies, and potential biological relevance.

## Physicochemical Properties

The fundamental physicochemical properties of **2-Quinoxalinethiol** are summarized in the tables below. These parameters are crucial for its handling, characterization, and application in various experimental settings.

### General and Physical Properties

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> S	[1]
Molecular Weight	162.21 g/mol	[1]
Appearance	Light yellow to yellow solid	
Melting Point	192-195 °C	
Boiling Point (Predicted)	307.0 ± 25.0 °C	
Density (Predicted)	1.32 ± 0.1 g/cm <sup>3</sup>	
pKa (Predicted)	8.70 ± 0.50	

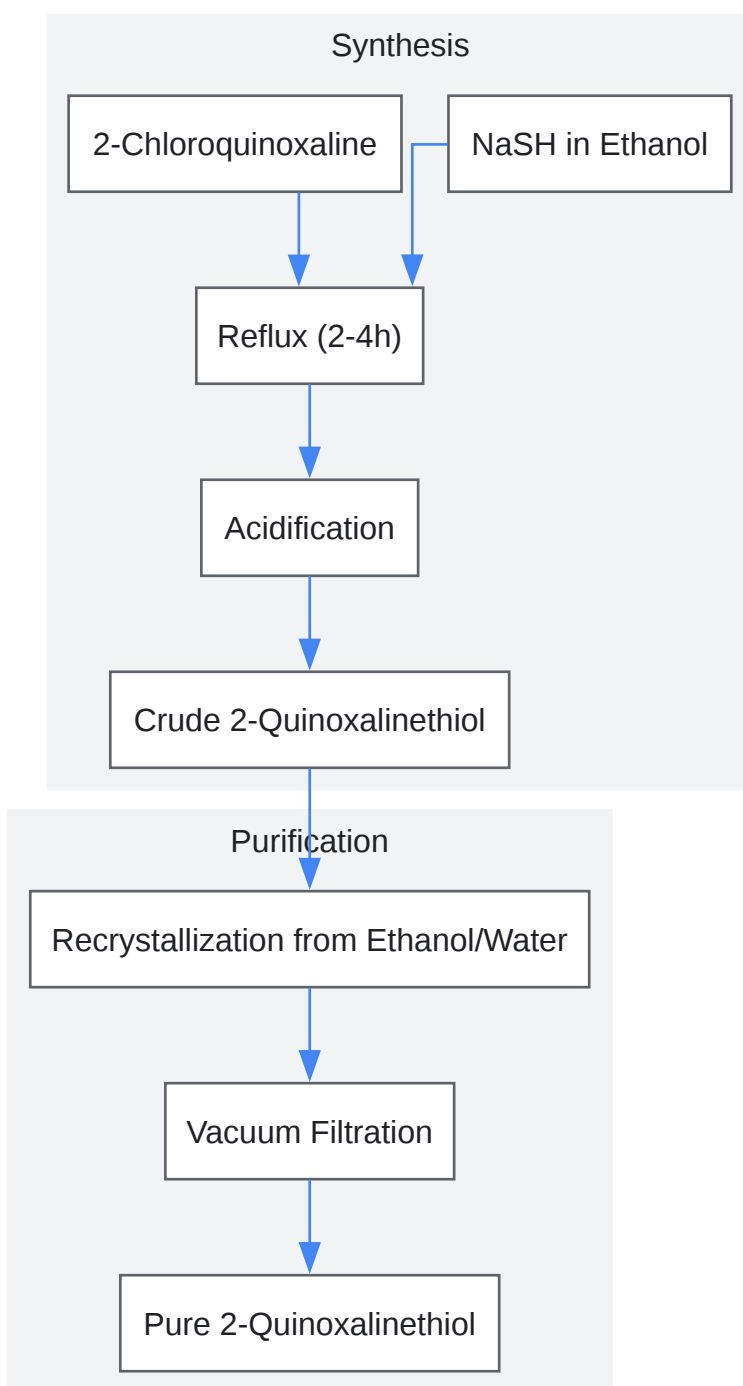
## Solubility

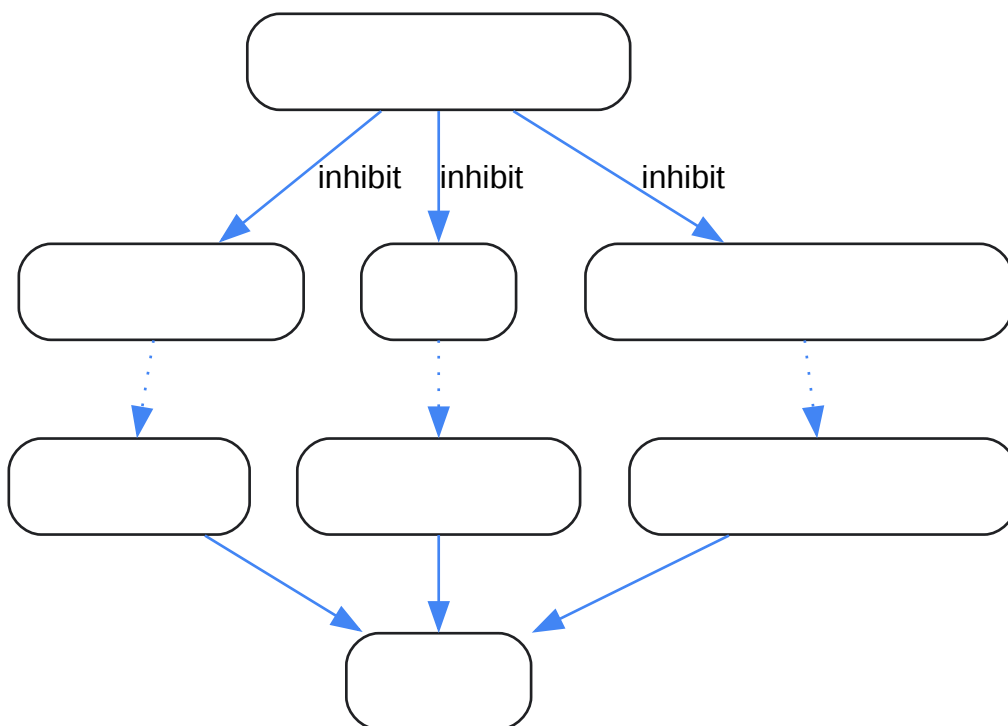
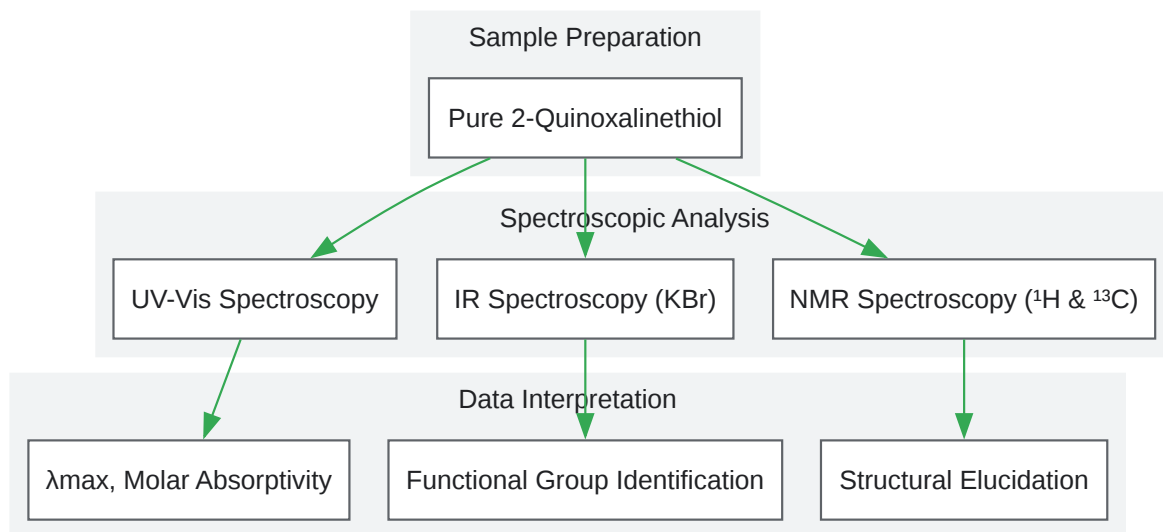
Qualitative solubility information for **2-Quinoxalinethiol** in common laboratory solvents is presented below. Quantitative data is not readily available in the literature and would require experimental determination.

Solvent	Solubility
Water	Sparingly soluble
Ethanol	Soluble
Methanol	Soluble
Dimethyl Sulfoxide (DMSO)	Soluble
Dichloromethane	Slightly soluble
Acetone	Soluble

## Thiol-Thione Tautomerism

**2-Quinoxalinethiol** exists in a tautomeric equilibrium between the thiol and thione forms. Spectroscopic evidence and quantum mechanical calculations suggest that the thione form, quinoxaline-2(1H)-thione, is the predominant tautomer in solution and the solid state.<sup>[2][3][4][5]</sup><sup>[6]</sup> This is a critical consideration for its reactivity and spectroscopic interpretation.





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